2,6-Bis(thiocyanatomethyl)-4-methylanisole
Description
2,6-Bis(thiocyanatomethyl)-4-methylanisole (CAS No. 99007-90-6) is a methyl-substituted anisole derivative with thiocyanatomethyl groups at the 2- and 6-positions of the aromatic ring. Its molecular formula is C₁₂H₁₂N₂OS₂, and it has been identified in studies investigating allelopathic effects in plants, where it demonstrated herbicidal activity . The compound’s structure combines a methoxy group at the 4-position with thiocyanate-functionalized methyl groups at the 2,6-positions, which may confer unique physicochemical and biological properties compared to simpler anisole derivatives.
Properties
IUPAC Name |
[2-methoxy-5-methyl-3-(thiocyanatomethyl)phenyl]methyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c1-9-3-10(5-16-7-13)12(15-2)11(4-9)6-17-8-14/h3-4H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSPVKPPHKGIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CSC#N)OC)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373504 | |
| Record name | (2-Methoxy-5-methyl-1,3-phenylene)bis(methylene) bis(thiocyanate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206559-38-8 | |
| Record name | (2-Methoxy-5-methyl-1,3-phenylene)bis(methylene) bis(thiocyanate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 206559-38-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(thiocyanatomethyl)-4-methylanisole typically involves the reaction of 2,6-dimethyl-4-methylanisole with thiocyanate reagents under specific conditions. One common method involves the use of a thiocyanogen source, such as ammonium thiocyanate, in the presence of an oxidizing agent like hydrogen peroxide. The reaction is carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(thiocyanatomethyl)-4-methylanisole can undergo various chemical reactions, including:
Oxidation: The thiocyanate groups can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiocyanate groups can yield amine derivatives.
Substitution: The thiocyanate groups can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium tert-butoxide.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted anisole derivatives, depending on the nucleophile used.
Scientific Research Applications
2,6-Bis(thiocyanatomethyl)-4-methylanisole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(thiocyanatomethyl)-4-methylanisole involves its interaction with molecular targets through its thiocyanate groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes, which can modulate the activity of biological molecules or materials. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues include:
4-Methylanisole (C₈H₁₀O): A simpler derivative with a methoxy group at the 4-position and a methyl group. Unlike the target compound, 4-methylanisole lacks thiocyanate substituents and is associated with reduced toxicity compared to phenolic precursors due to the absence of reactive quinone methide intermediates . It is also implicated in insect behavior, such as host-finding in C. hederae .
2,6-Bis(bromomethyl)-4-methylanisole : Synthesized via Friedel-Crafts aroylation, this compound replaces thiocyanate groups with bromine. Bromomethyl derivatives are typically intermediates in organic synthesis, with higher reactivity due to bromine’s electrophilic nature .
Methylene bis thiocyanate (C₃H₂N₂S₂): A simpler thiocyanate-containing compound used as a biocide.
Key Structural Differences
Physicochemical Properties
- Polarity and Solubility: The thiocyanatomethyl groups increase polarity compared to non-functionalized anisoles (e.g., 4-methylanisole), likely enhancing solubility in polar solvents.
- Stability : Thiocyanates are susceptible to hydrolysis under acidic or alkaline conditions, which may limit the environmental persistence of the target compound compared to brominated analogues .
Biological Activity
Overview
2,6-Bis(thiocyanatomethyl)-4-methylanisole is an organic compound notable for its unique structure, which includes two thiocyanate groups attached to a methylanisole core. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 206559-38-8
The presence of thiocyanate groups contributes to its reactivity and biological activity. These groups can undergo various chemical reactions, such as oxidation and substitution, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to the reactivity of its thiocyanate groups. These groups can participate in nucleophilic reactions and form complexes with biological molecules, potentially modulating their activity. The exact mechanism of action may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cellular processes.
- Interaction with Cellular Targets : By forming covalent bonds with proteins or nucleic acids, it may alter their function.
Biological Activity Data
Research has indicated several biological activities associated with this compound. Below is a summary of findings from various studies:
| Activity | Findings |
|---|---|
| Antimicrobial | Exhibited significant antibacterial activity against Gram-positive bacteria. |
| Anticancer | Showed cytotoxic effects on cancer cell lines, including melanoma and prostate cancer cells. |
| Mechanism of Action | Potentially inhibits tubulin polymerization similar to other anticancer agents. |
Case Studies
- Antimicrobial Activity : In a study assessing the antimicrobial properties of thiocyanate-containing compounds, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of common antibiotics.
- Anticancer Properties : A preliminary investigation into the anticancer effects revealed that the compound could induce apoptosis in melanoma cells through the activation of caspase pathways. The IC50 values were significantly lower than those observed for traditional chemotherapeutic agents.
Comparative Analysis
When compared to similar compounds, such as other thiocyanate derivatives or methoxybenzoyl compounds, this compound stands out due to its dual thiocyanate functionality which enhances its reactivity and potential bioactivity.
| Compound | Key Features |
|---|---|
| This compound | Dual thiocyanate groups; significant antimicrobial and anticancer activity. |
| 4-substituted methoxybenzoyl-aryl-thiazoles | Inhibitory action on tubulin; different structural framework leads to varied activity profiles. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
